An In-Depth Technical Guide to 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-
An In-Depth Technical Guide to 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-, a halogenated aromatic imide of significant interest in chemical and biological research. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, and potential applications, grounded in established scientific principles and methodologies.
Introduction and Chemical Identity
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-, also known by its common synonym N-Methyltetrachlorophthalimide, is a derivative of phthalimide, a bicyclic heterocyclic compound with a rich history in medicinal chemistry.[1] The core isoindole-1,3-dione structure is a recognized pharmacophore present in various bioactive molecules.[1] The introduction of a tetrachlorinated benzene ring and an N-methyl substituent significantly influences the molecule's physicochemical properties and biological activity.
Chemical Structure:
CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl
This compound belongs to the broader class of N-substituted tetrachlorophthalimides, which have garnered attention for their diverse biological activities, including antifungal, herbicidal, and enzyme inhibitory properties.[2][3] The high degree of chlorination impacts the molecule's lipophilicity and electronic character, which are critical determinants of its interaction with biological targets.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione | |
| CAS Number | 14737-80-5 | [4] |
| Molecular Formula | C₉H₃Cl₄NO₂ | [4] |
| Molecular Weight | 298.94 g/mol | [4] |
| InChIKey | OHCSZUQRNNNMRG-UHFFFAOYSA-N | |
| SMILES | CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl | |
| Appearance | Solid (predicted) | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-
The synthesis of N-substituted tetrachlorophthalimides, including the N-methyl derivative, typically proceeds from tetrachlorophthalic anhydride. A common and effective method involves a two-step process: the formation of a phthalamic acid intermediate followed by cyclization via dehydration.[2]
Synthetic Pathway
The synthesis can be conceptualized as a nucleophilic attack of methylamine on tetrachlorophthalic anhydride, followed by an intramolecular condensation to form the imide ring.
Synthetic pathway for 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related N-substituted tetrachlorophthalimides.[2]
Step 1: Synthesis of N-methyl-tetrachlorophthalamic acid
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In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrachlorophthalic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene.
-
Slowly add a solution of methylamine (1.1 eq) in the same solvent to the flask at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature. The formation of a precipitate (the phthalamic acid) may be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Upon completion, filter the precipitate and wash with cold solvent to obtain the crude N-methyl-tetrachlorophthalamic acid.
Step 2: Cyclization to N-Methyltetrachlorophthalimide
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Suspend the crude N-methyl-tetrachlorophthalamic acid in acetic anhydride (excess).
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Add anhydrous sodium acetate (catalytic amount) to the suspension.
-
Heat the mixture to reflux (approximately 120-140 °C) for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-.
Biological Activities and Potential Applications
The tetrachlorophthalimide scaffold is associated with a range of biological activities, making 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- a compound of interest for various applications.
Antifungal Activity
Several studies have highlighted the antifungal properties of N-substituted tetrachlorophthalimides.[2] These compounds have shown efficacy against a spectrum of fungal pathogens. The mechanism of action is often attributed to the disruption of essential cellular processes in fungi.
Herbicidal Activity: Protoporphyrinogen Oxidase (PPO) Inhibition
A significant area of application for phthalimide derivatives is in agriculture as herbicides.[5][6] Many of these compounds, particularly those with a tetrachlorinated ring, are known to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[5] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
Mechanism of action of PPO-inhibiting herbicides.
α-Glucosidase Inhibition
N-substituted tetrachlorophthalimides have been identified as potent inhibitors of α-glucosidase.[3] This enzyme is involved in the final step of carbohydrate digestion, and its inhibition can retard the absorption of glucose, making it a therapeutic target for the management of type 2 diabetes. The hydrophobic tetrachlorophenyl moiety and the nature of the N-substituent are crucial for potent inhibitory activity.[3]
Mechanism of α-glucosidase inhibition.
Experimental Protocols for Biological Evaluation
To assess the biological activity of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-, standardized in vitro assays are employed.
Antifungal Susceptibility Testing
A standard method for evaluating antifungal activity is the broth microdilution assay.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution in a 96-well microtiter plate containing fungal growth medium.
-
Inoculate each well with a standardized suspension of the fungal strain to be tested.
-
Include positive (a known antifungal agent) and negative (solvent control) controls.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
The inhibitory effect on PPO can be determined spectrophotometrically.
-
Isolate PPO from a plant source (e.g., etiolated maize seedlings).
-
Prepare a reaction mixture containing a buffer, the enzyme preparation, and various concentrations of the test compound.
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Monitor the increase in absorbance at a specific wavelength corresponding to the formation of protoporphyrin IX.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
α-Glucosidase Inhibition Assay
This assay is also typically performed in a 96-well plate format.
-
Prepare a reaction mixture containing a buffer, α-glucosidase enzyme, and various concentrations of the test compound.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubate the reaction for a specific time at a controlled temperature.
-
Stop the reaction by adding a basic solution (e.g., sodium carbonate).
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Conclusion
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- is a synthetically accessible compound with a versatile chemical scaffold. The available scientific literature on related tetrachlorophthalimides suggests its potential as a bioactive molecule with applications in agriculture and medicine. Further investigation into its specific biological activities and mechanisms of action is warranted to fully elucidate its potential. The protocols and information provided in this guide offer a solid foundation for researchers to undertake such studies.
References
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Synthesis and Antimicrobial Activity Study of Several New Tetrachlorophthalimides Substituted With Different Heterocycles. (2013). ResearchGate. [Link]
- Ali, I. A. I., & Fathalla, W. (2009). Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. Arkivoc, 2009(13), 193-199.
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Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. (n.d.). Sciforum. [Link]
- Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy. (2022). Molecules, 27(11), 3456.
- Zhang, H., et al. (2020). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. Journal of Agricultural and Food Chemistry, 68(13), 3825-3834.
- Wang, Y., et al. (2021). Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. Journal of Agricultural and Food Chemistry, 69(32), 9205-9216.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2022). Molecules, 27(19), 6537.
- Process for preparing n-chlorophthalimide. (1978).
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New process for synthesis on n-methylphthalimide. (2009). ResearchGate. [Link]
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1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. (n.d.). PubChem. [Link]
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1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. (n.d.). EPA. [Link]
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